cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone
Description
Cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone is a structurally complex molecule featuring a partially saturated pyridoindole core system. The core consists of a fused pyridine-indole scaffold with hydrogenation at positions 1,2,3,4,4a, and 9b, contributing to its conformational rigidity. Substituents include methyl groups at positions 2 and 8, enhancing lipophilicity, and a cyclopropyl ketone moiety at position 5, which may influence stereoelectronic properties and metabolic stability .
Properties
IUPAC Name |
cyclopropyl-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-3-6-15-13(9-11)14-10-18(2)8-7-16(14)19(15)17(20)12-4-5-12/h3,6,9,12,14,16H,4-5,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJALNEGZZLQEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone is a complex organic compound that belongs to the class of pyridoindole derivatives. This compound's structure suggests potential biological activity due to its unique arrangement of functional groups and cyclic structures. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The chemical formula of this compound is . Its IUPAC name reflects its complex structure which includes a cyclopropyl group and a pyridoindole framework. The molecular weight is approximately 270.37 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on multiple pathways:
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters .
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
- Antimicrobial Activity : Some derivatives of pyridoindoles have shown promising results against bacterial and fungal strains.
Biological Activity Data
Research has indicated that this compound exhibits various biological activities as summarized in the following table:
Case Studies
Several studies have explored the biological effects of similar compounds with pyridoindole structures:
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Anticancer Activity : A study evaluated a series of pyridoindole derivatives for their anticancer properties against a panel of human tumor cell lines. Cyclopropyl derivatives showed significant cytotoxicity in renal and breast cancer cells.
- Findings : The compound exhibited IC50 values in the low micromolar range against these cancer types.
- : This suggests a potential role in cancer therapy development.
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Antimycobacterial Activity : In another study focused on antimycobacterial properties, derivatives were tested against Mycobacterium tuberculosis.
- Results : Several compounds demonstrated moderate activity with minimum inhibitory concentrations (MICs) indicating effectiveness.
- Implications : This highlights the potential for developing new treatments for tuberculosis.
Comparison with Similar Compounds
Pyridoindole Derivatives
The pyridoindole scaffold is shared with metabolites such as 5-(2-{2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)-2-methylpyridine (HMDB0240240), which features an ethylpyridine extension instead of a cyclopropyl ketone. This substitution reduces steric bulk but may decrease metabolic stability compared to the cyclopropyl group in the target compound .
Thiophene-Based Analogues
Compounds 7a and 7b from are thiophene derivatives with amino, hydroxy, and cyano substituents. While their core structure differs (thiophene vs. pyridoindole), they share synthetic strategies involving 1,4-dioxane and triethylamine-mediated condensations.
Cathinone Derivatives
The novel cathinone derivative 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (indapyrophenidone) shares a ketone functional group but differs in its indenyl-pyrrolidine core. Cathinones are known for stimulant effects via monoamine reuptake inhibition, suggesting that the target compound’s pyridoindole-ketone structure might interact with similar neurotransmitter systems, albeit with modified selectivity due to steric and electronic differences .
Pharmacological and Functional Comparisons
Key Observations:
- The target compound’s cyclopropyl ketone may enhance metabolic stability compared to cathinones’ linear alkyl ketones, which are prone to oxidation .
- Thiophene derivatives (e.g., 7a/7b) lack the fused heterocyclic complexity of pyridoindoles, limiting their utility in CNS-targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
